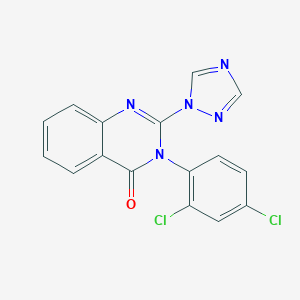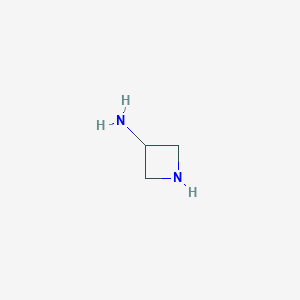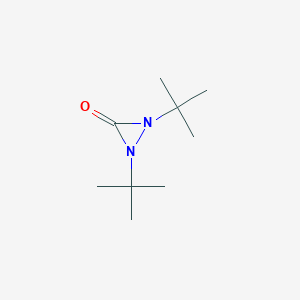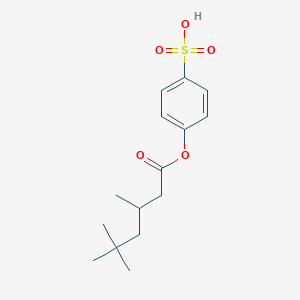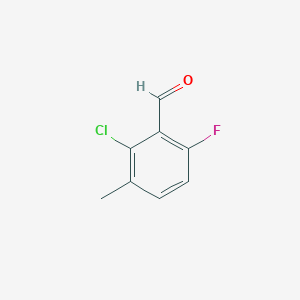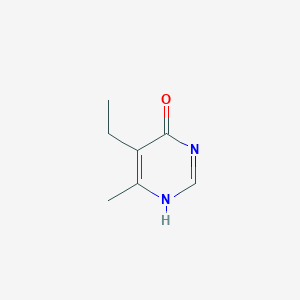
5-Ethyl-6-methylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidinol, 5-ethyl-6-methyl- is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This particular compound is characterized by the presence of an ethyl group at the 5th position and a methyl group at the 6th position on the pyrimidine ring, along with a hydroxyl group at the 4th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidinol, 5-ethyl-6-methyl- can be achieved through several methods. One common approach involves the reaction of 2-thio-6-methyluracil with ethyl acetoacetate in the presence of sodium methoxide and methanol. The reaction mixture is heated and then treated with glacial acetic acid to precipitate the product . Another method involves the desulfurization of 2-thio-6-methyluracil using Raney nickel catalyst under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and sublimation under reduced pressure are common practices to ensure high-quality production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Pyrimidinol, 5-ethyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide or thionyl chloride.
Major Products Formed:
Oxidation: Formation of 4-pyrimidinone derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated or alkylated pyrimidine derivatives.
Applications De Recherche Scientifique
4-Pyrimidinol, 5-ethyl-6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Pyrimidinol, 5-ethyl-6-methyl- involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl group plays a crucial role in forming hydrogen bonds with the target enzymes, leading to inhibition. Additionally, its ethyl and methyl groups contribute to the compound’s overall hydrophobic interactions with the target molecules .
Comparaison Avec Des Composés Similaires
2,4-Dihydroxypyrimidine: Similar structure but with hydroxyl groups at the 2nd and 4th positions.
5-Methyl-2,4-dihydroxypyrimidine: Similar structure with a methyl group at the 5th position and hydroxyl groups at the 2nd and 4th positions.
6-Methyl-2,4-dihydroxypyrimidine: Similar structure with a methyl group at the 6th position and hydroxyl groups at the 2nd and 4th positions.
Uniqueness: 4-Pyrimidinol, 5-ethyl-6-methyl- is unique due to the specific positioning of its ethyl and methyl groups, which confer distinct chemical properties and reactivity compared to other pyrimidine derivatives. This unique structure allows it to interact differently with biological targets and participate in specific chemical reactions .
Propriétés
Numéro CAS |
103980-63-8 |
|---|---|
Formule moléculaire |
C7H10N2O |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
5-ethyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O/c1-3-6-5(2)8-4-9-7(6)10/h4H,3H2,1-2H3,(H,8,9,10) |
Clé InChI |
YFQYHKFLGGGCFR-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=CNC1=O)C |
SMILES isomérique |
CCC1=C(NC=NC1=O)C |
SMILES canonique |
CCC1=C(NC=NC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


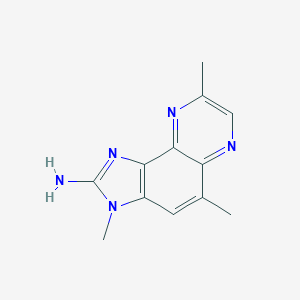
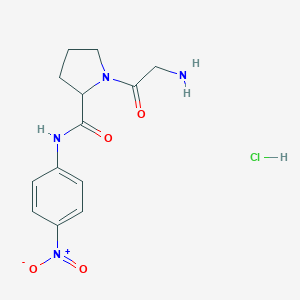
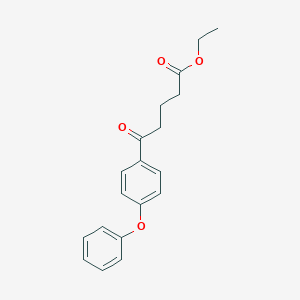

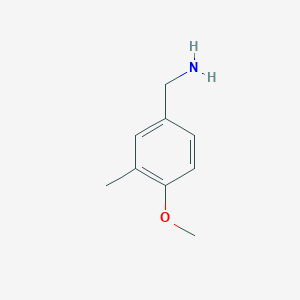
![5-[(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo]barbituric acid](/img/structure/B9756.png)
